

Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B598599

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the physicochemical properties, synthesis, and structural representation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its hydrochloride salts.

Physicochemical Properties

1-Ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole that is often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It is typically available as a hydrochloride salt to improve its stability and handling properties. The most commonly available form is the dihydrochloride salt.

Data Summary

The quantitative data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized in the table below.

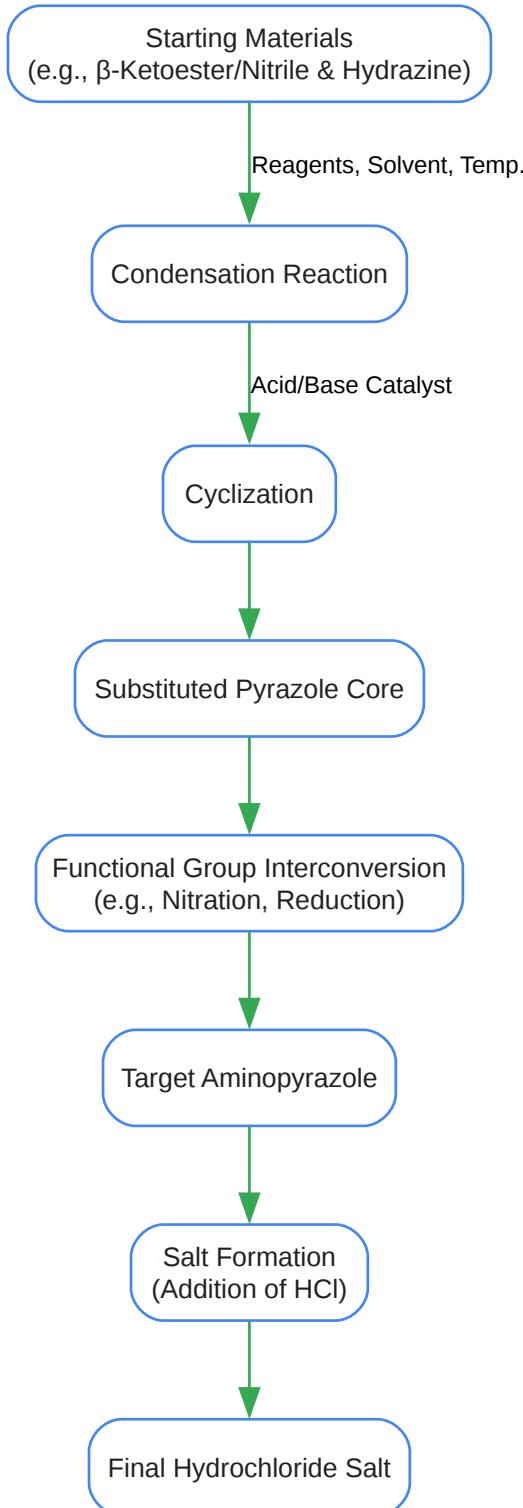
Property	1-Ethyl-3-methyl-1H-pyrazol-4-amine (Free Base)	1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride
Molecular Formula	C ₆ H ₁₁ N ₃	C ₆ H ₁₃ Cl ₂ N ₃
Molecular Weight	125.17 g/mol [1]	198.09 g/mol
Physical Form	Not specified (likely an oil or low-melting solid)	Solid
InChI Key	IHOYUFHPGKNPEJ-UHFFFAOYSA-N (for an isomer)	BUTOBTHSCSCHMK-UHFFFAOYSA-N
SMILES String	CCN1C=C(C=N1)NC (for an isomer)	Cl.CI.CCn1cc(N)c(C)n1

Note: Data for the free base is inferred from isomeric compounds and the dihydrochloride salt information.

Structural Information

The core structure consists of a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position. The hydrochloride salt forms by the protonation of the basic nitrogen atoms.

Chemical Structure Diagram


Caption: Chemical structure of **1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride**.

Experimental Protocols: Synthesis of Substituted Pyrazoles

The synthesis of **1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride** is not explicitly detailed in the provided search results. However, a general approach for the synthesis of substituted pyrazoles can be outlined based on common organic chemistry principles and

literature on related compounds. A plausible synthetic route would involve the condensation of a β -keto nitrile with an ethylhydrazine, followed by reduction of the resulting aminopyrazole.

General Synthetic Workflow for Substituted Pyrazoles

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of aminopyrazole hydrochlorides.

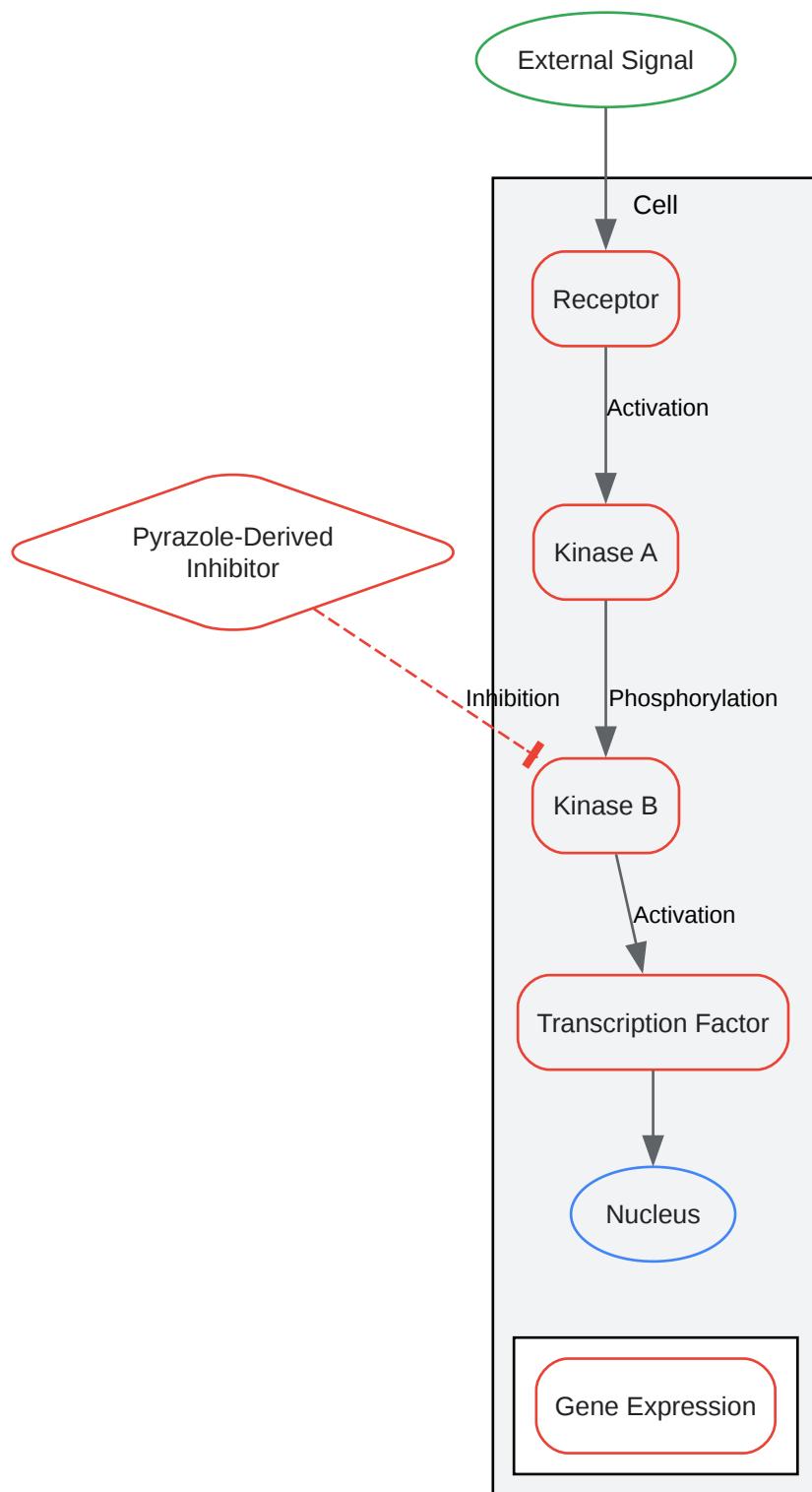
Example Protocol for a Related Pyrazole Synthesis:

A representative synthesis for a substituted aminopyrazole, 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride, is described as follows[2]:

- A stirred mixture of 3-thiosemicarbazide (0.1 mole) and concentrated hydrochloric acid (1 mL) in absolute ethanol (150 mL) is cooled to 0°C in an ice bath.
- Ethyl 2-chloroacetoacetate (0.1 mole) is added dropwise to the cooled mixture.
- The reaction mixture is allowed to warm to ambient temperature, during which the thiosemicarbazide dissolves, the solution turns yellow, and a new precipitate forms.
- The mixture is then heated at reflux for 3 hours.
- After reflux, if all the material has not dissolved, the mixture is diluted with water and acidified with 3N hydrochloric acid to dissolve all solids except for sulfur.
- The solution is filtered, and the filtrate is concentrated in vacuo.
- The resulting oil is crystallized from acetone to yield the final product.

This protocol illustrates a common strategy for forming the pyrazole ring system, which could be adapted by using different starting materials to achieve the desired 1-ethyl-3-methyl-4-amino substitution pattern.

Applications in Research and Drug Development


Substituted pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. They are key structural motifs in a number of approved drugs. The **1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride** scaffold can serve as a versatile starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

- Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in ATP-competitive kinase inhibitors.
- Anticancer Agents: Many pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[\[3\]](#)
- Anti-inflammatory Agents: The pyrazole structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Agents: Some pyrazole derivatives exhibit antibacterial and antifungal properties.[\[4\]](#)

The amine functional group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

Signaling Pathway Interaction (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a drug candidate derived from this pyrazole scaffold might interact with a generic signaling pathway, for example, by inhibiting a key kinase.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-ethyl-N-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 63089508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b598599#1-ethyl-3-methyl-1h-pyrazol-4-amine-hydrochloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com